molecular formula C10H20ClNO4 B13140849 N-Me-D-Asp(OtBu)-OMe.HCl

N-Me-D-Asp(OtBu)-OMe.HCl

Cat. No.: B13140849
M. Wt: 253.72 g/mol
InChI Key: WKTQRIDXLINJNW-OGFXRTJISA-N
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Description

N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride, also known as N-Me-D-Asp(OtBu)-OMe.HCl, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its stability and ability to improve the proteolytic stability of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride typically involves the protection of the amino and carboxyl groups of aspartic acid. The process includes the following steps:

Industrial Production Methods

Industrial production of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride has various scientific research applications:

    Chemistry: Used in peptide synthesis to improve the stability and functionality of peptides.

    Biology: Studied for its role in biological processes and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biological processes. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-Methyl-D-aspartic acid 4-tert-butyl ester: Similar in structure but with different protecting groups.

    N-Methyl-L-aspartic acid 4-tert-butyl ester: The L-isomer of the compound.

    Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester: Another isomer with different stereochemistry.

Uniqueness

N-Methyl-D-aspartic acid 4-tert-butyl ester hydrochloride is unique due to its specific stereochemistry and protecting groups, which confer distinct stability and reactivity properties. These characteristics make it particularly valuable in peptide synthesis and other specialized applications .

Properties

Molecular Formula

C10H20ClNO4

Molecular Weight

253.72 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)butanedioate;hydrochloride

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-7(11-4)9(13)14-5;/h7,11H,6H2,1-5H3;1H/t7-;/m1./s1

InChI Key

WKTQRIDXLINJNW-OGFXRTJISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC.Cl

Origin of Product

United States

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